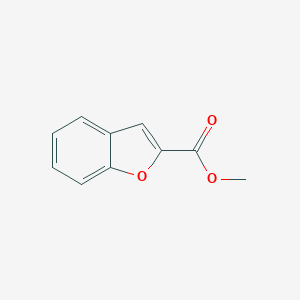
Methyl 1-benzofuran-2-carboxylate
Cat. No. B180643
Key on ui cas rn:
1646-27-1
M. Wt: 176.17 g/mol
InChI Key: GIJIKNIHYNIDSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05364880
Procedure details


The crude product 2 was placed into a 5-liter 3-necked round-bottomed flask equipped with a mechanical stirrer and a water trap. Toluene (1,900 ml) was added and the solution heated at reflux temperature (111° C.) until all water had been removed. Diazabicyclounde-7-ene (DBU) (65 g) was then added and the mixture was stirred at 111° C., without the water trap, until the starting material was no longer present, i.e., was not detectable by TLC monitoring. Most of the solvent (90%) was then distilled off. The residue was cooled to 25° C., and ethyl acetate (1,000 ml) was added. The mixture was transferred to a separatory funnel and the organic solution washed with 2N HCl (2×1,000 ml), then with water (1,000 ml). Drying was done over magnesium sulfate. The crude product (326.56 g) was a dark oil and was used directly in the next step. A small sample was purified for the purpose of structure elucidation: the crude material (2 g) was dissolved in ethyl ether and washed with 1N KOH. Drying was done over magnesium sulfate, the material was filtered, and the solvent evaporated. The oily residue was crystallized from isopropanol. The melting range is 53.8°-54° C.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:14]=[CH:13][CH:12]=[CH:11][C:4]=1[O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])=O.C1(C)C=CC=CC=1>O>[O:5]1[C:4]2[CH:11]=[CH:12][CH:13]=[CH:14][C:3]=2[CH:1]=[C:6]1[C:7]([O:9][CH3:10])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=C(OCC(=O)OC)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
111 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 111° C., without the water trap, until the starting material
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer and a water trap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Diazabicyclounde-7-ene (DBU) (65 g) was then added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Most of the solvent (90%) was then distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residue was cooled to 25° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl acetate (1,000 ml) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic solution washed with 2N HCl (2×1,000 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A small sample was purified for the purpose of structure elucidation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the crude material (2 g) was dissolved in ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1N KOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the material was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue was crystallized from isopropanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
